molecular formula C26H22ClNO3S2 B15038485 (5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15038485
M. Wt: 496.0 g/mol
InChI Key: DUFFMALRGIVXBD-JLPGSUDCSA-N
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Description

The compound (5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule It is characterized by its complex structure, which includes a thiazolidinone ring, a phenyl group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with a haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone derivative and an appropriate benzaldehyde in the presence of a base.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thioethers.

Scientific Research Applications

(5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase or kinases, leading to inhibition of their activity.

    Pathways Involved: It may interfere with signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C26H22ClNO3S2

Molecular Weight

496.0 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22ClNO3S2/c1-17-8-10-22(14-18(17)2)30-12-13-31-23-11-9-20(27)15-19(23)16-24-25(29)28(26(32)33-24)21-6-4-3-5-7-21/h3-11,14-16H,12-13H2,1-2H3/b24-16-

InChI Key

DUFFMALRGIVXBD-JLPGSUDCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C

Origin of Product

United States

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